1-azido-2-bromo-4-methylbenzene

Catalog No.
S6464563
CAS No.
136672-35-0
M.F
C7H6BrN3
M. Wt
212
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-azido-2-bromo-4-methylbenzene

CAS Number

136672-35-0

Product Name

1-azido-2-bromo-4-methylbenzene

Molecular Formula

C7H6BrN3

Molecular Weight

212
  • Chemical Properties and Availability

    Some commercial suppliers offer 1-Azido-2-Bromo-4-Methylbenzene, indicating its potential use in research applications. However, no published scientific literature explicitly discusses its use in research [, ].

  • Structural Features and Potential Applications

    Based on its structure, 1-Azido-2-Bromo-4-Methylbenzene possesses several functional groups that could be interesting for scientific research. The azide group (-N3) is a reactive moiety commonly used in click chemistry, a powerful tool for bioconjugation and materials science. The bromo group (-Br) can participate in various substitution reactions for introducing new functionalities. The methyl group (CH3) can influence the molecule's solubility and reactivity. These features suggest potential applications in areas like:

    • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties.
    • Medicinal chemistry: As a scaffold for exploring new drug candidates due to the azide group's potential for bioconjugation.
    • Materials science: As a component in the development of novel materials with tailored properties due to the combination of functional groups.

1-Azido-2-bromo-4-methylbenzene, with the chemical formula C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3 and CAS number 136672-35-0, is an aromatic compound characterized by the presence of an azido group (N3-\text{N}_3), a bromine atom (Br-\text{Br}), and a methyl group (CH3-\text{CH}_3) attached to a benzene ring. The unique arrangement of these substituents influences its chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The azido group can be replaced by other nucleophiles through nucleophilic substitution.
  • Cycloaddition Reactions: It can undergo [3+2] cycloaddition with alkynes to form triazole derivatives, facilitated by copper(I) catalysts.
  • Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions, typically using hydrogen gas and palladium on carbon as a catalyst .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.
  • Cycloaddition: Copper(I) catalysts in the presence of alkynes.
  • Reduction: Hydrogen gas with palladium on carbon .

  • Bromination: Starting from 4-methylphenol or toluene derivatives, bromination is performed using bromine or N-bromosuccinimide in the presence of solvents like dichloromethane.
  • Azidation: The resulting bromo compound is reacted with sodium azide under suitable conditions to introduce the azido group .

Industrial Production

Although specific industrial methods are not widely documented, scaling up laboratory synthesis would involve optimizing reaction conditions for higher yields and ensuring safety due to the hazardous nature of azides.

1-Azido-2-bromo-4-methylbenzene has several applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in the formation of heterocycles.
  • Medicinal Chemistry: Investigated for its role in drug discovery and development, especially in synthesizing pharmacologically active compounds.
  • Material Science: Utilized in producing specialty chemicals and materials due to its unique reactivity .

Interaction studies involving 1-azido-2-bromo-4-methylbenzene focus on its reactivity with various nucleophiles and dipolarophiles. The azido group acts as a dipole in cycloaddition reactions, allowing it to form stable triazole products when reacting with alkynes. These interactions are significant in developing new materials and pharmaceuticals that leverage click chemistry principles .

Several compounds share structural similarities with 1-azido-2-bromo-4-methylbenzene. Notable examples include:

  • 1-Azido-4-bromo-2-methylbenzene
  • 2-Azido-1-bromo-4-methylbenzene
  • 4-Azido-2-bromo-1-methylbenzene

Comparison

The uniqueness of 1-azido-2-bromo-4-methylbenzene lies in the specific positioning of the azido, bromine, and methyl groups on the benzene ring. This ortho positioning affects steric and electronic interactions differently compared to meta or para substitutions, influencing its reactivity patterns in substitution and cycloaddition reactions .

Compound NameStructural FeaturesUnique Characteristics
1-Azido-2-bromo-4-methylbenzeneAzido at position 1, Bromine at position 2Unique reactivity due to ortho positioning
1-Azido-4-bromo-2-methylbenzeneAzido at position 1, Bromine at position 4Different steric effects due to para positioning
2-Azido-1-bromo-4-methylbenzeneAzido at position 2, Bromine at position 1Meta positioning alters electronic effects
4-Azido-2-bromo-1-methylbenzeneAzido at position 4, Bromine at position 2Variations in reactivity due to para positioning

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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